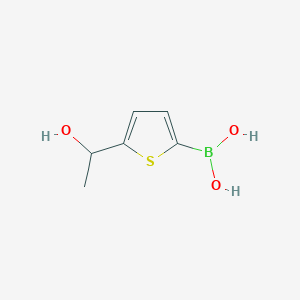
5-(1-Hydroxyethyl)-2-thienylboronic acid
描述
5-(1-Hydroxyethyl)-2-thienylboronic acid is an organic compound that belongs to the class of boronic acids It features a boronic acid group attached to a thienyl ring, which is further substituted with a hydroxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxyethyl)-2-thienylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-thiopheneboronic acid.
Hydroxyethylation: The 2-thiopheneboronic acid undergoes a hydroxyethylation reaction. This can be achieved by reacting it with ethylene oxide in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxyethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated purification systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-(1-Hydroxyethyl)-2-thienylboronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The boronic acid group can be reduced to form a boronate ester.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 5-(1-Oxoethyl)-2-thienylboronic acid.
Reduction: Formation of 5-(1-Hydroxyethyl)-2-thienylboronate ester.
Substitution: Formation of various substituted thienylboronic acid derivatives.
科学研究应用
5-(1-Hydroxyethyl)-2-thienylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 5-(1-Hydroxyethyl)-2-thienylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules. The hydroxyethyl group enhances its solubility and reactivity, facilitating its use in various chemical reactions.
相似化合物的比较
Similar Compounds
2-Thiopheneboronic acid: Lacks the hydroxyethyl group, making it less soluble and reactive.
5-(1-Methoxyethyl)-2-thienylboronic acid: Contains a methoxyethyl group instead of a hydroxyethyl group, which affects its reactivity and solubility.
5-(1-Hydroxyethyl)-2-furylboronic acid: Similar structure but with a furan ring instead of a thienyl ring, leading to different chemical properties.
Uniqueness
5-(1-Hydroxyethyl)-2-thienylboronic acid is unique due to the presence of both the hydroxyethyl group and the thienyl ring, which confer specific reactivity and solubility properties. This makes it particularly useful in applications requiring precise molecular interactions and high solubility in aqueous environments.
属性
IUPAC Name |
[5-(1-hydroxyethyl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-4,8-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEUHFOWFKQBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(C)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


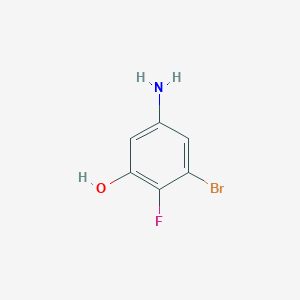
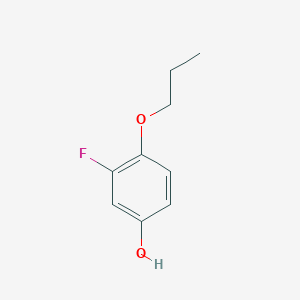
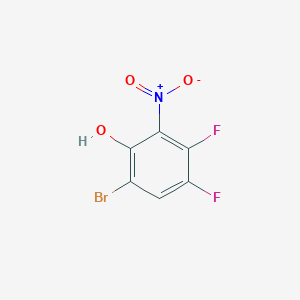
![2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1405069.png)
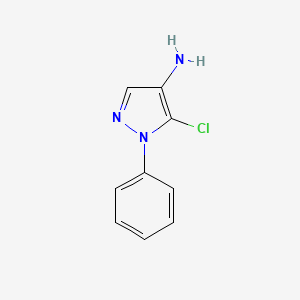

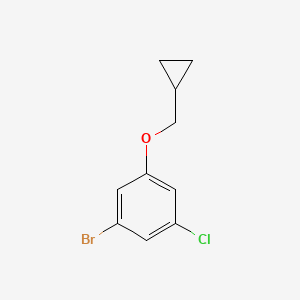

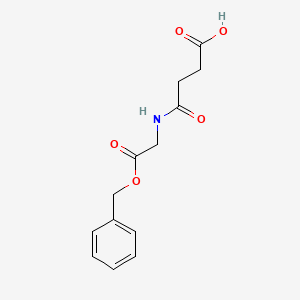
![4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1405079.png)
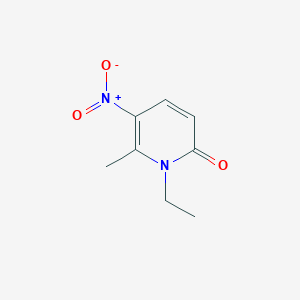
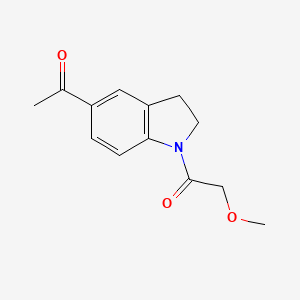
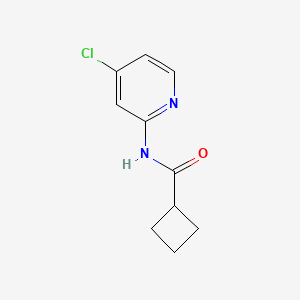
![[4-(Oxetan-3-yloxy)-phenyl]-methanol](/img/structure/B1405086.png)
